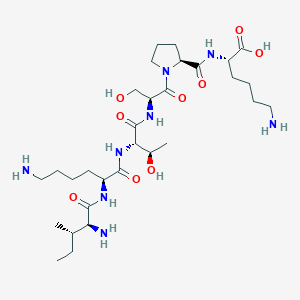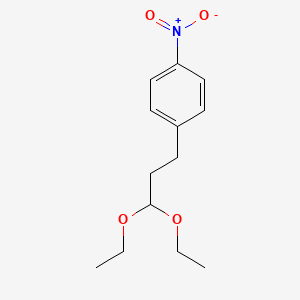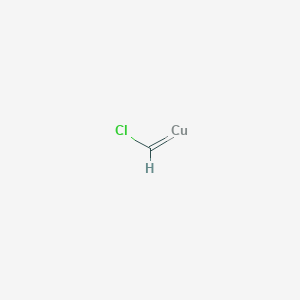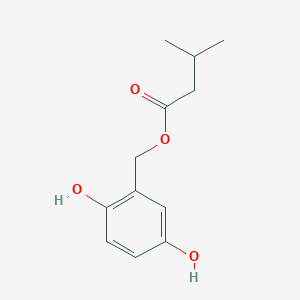
L-Isoleucyl-L-lysyl-L-threonyl-L-seryl-L-prolyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucil-L-lisil-L-treonil-L-seril-L-prolil-L-lisina es un compuesto peptídico compuesto de seis aminoácidos: isoleucina, lisina, treonina, serina, prolina y lisina. Los péptidos como este son esenciales en varios procesos biológicos y tienen aplicaciones significativas en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Isoleucil-L-lisil-L-treonil-L-seril-L-prolil-L-lisina típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación: Los aminoácidos se activan utilizando reactivos como carbodiimidas (por ejemplo, DCC) o sales de uronio (por ejemplo, HBTU).
Acoplamiento: El aminoácido activado reacciona con el grupo amino libre de la cadena peptídica creciente.
Desprotección: Los grupos protectores en los aminoácidos se eliminan para permitir un mayor acoplamiento.
Métodos de producción industrial
La producción industrial de péptidos a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando una alta pureza y rendimiento. Además, se utilizan técnicas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para aislar el péptido deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Isoleucil-L-lisil-L-treonil-L-seril-L-prolil-L-lisina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en las cadenas laterales de aminoácidos como la serina y la treonina.
Reducción: Las reacciones de reducción pueden dirigirse a los puentes disulfuro si están presentes.
Sustitución: Los residuos de aminoácidos pueden ser sustituidos por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el ditiotreitol (DTT).
Sustitución: Reactivos como ésteres de N-hidroxisuccinimida (NHS) para modificaciones del grupo amino.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de aminoácidos hidroxilados, mientras que la reducción puede romper los puentes disulfuro, lo que da como resultado grupos tiol libres.
Aplicaciones Científicas De Investigación
L-Isoleucil-L-lisil-L-treonil-L-seril-L-prolil-L-lisina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo en el estudio de la síntesis y las reacciones de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Posibles aplicaciones terapéuticas en el desarrollo de fármacos y sistemas de administración.
Industria: Utilizado en la producción de materiales basados en péptidos y aplicaciones biotecnológicas.
Mecanismo De Acción
El mecanismo de acción de L-Isoleucil-L-lisil-L-treonil-L-seril-L-prolil-L-lisina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías biológicas uniéndose a estos objetivos, influyendo en los procesos celulares como la transducción de señales, la expresión génica y la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
- L-α-glutamilglicil-L-treonil-L-fenilalanil-L-treonil-L-seril-L-α-aspartil-L-valil-L-seril-L-seril-L-tirosil-L-leucil-L-α-glutamilglicil-L-glutaminil-L-alanil-L-alanil-L-lisil-L-α-glutamil-L-fenilalanil-L-isoleucil-L-alanil-L-triptófano-L-leucil-L-valil-L-arginilglicil-L-arginil .
- L-Lisinamida, N-(3-metil-1-oxobutílico)-L-α-aspartil-L-treonil-L-histidil-L-fenilalanil-L-prolil-L-cisteinil-L-isoleucil-N6-[N-(1-oxohexadecil)-L-γ-glutamil]-L-lisil-L-fenilalanil-L-α-glutamil-L-prolil-L-arginil-L-seril-L-lisilglicil-L-cisteinil-, cíclico (6→16)-disulfuro .
Unicidad
L-Isoleucil-L-lisil-L-treonil-L-seril-L-prolil-L-lisina es único debido a su secuencia específica y la presencia de múltiples residuos de lisina, que pueden influir en sus propiedades de unión y actividad biológica. La estructura de este péptido permite diversas modificaciones funcionales, lo que lo convierte en una herramienta versátil en investigación y aplicaciones industriales.
Propiedades
Número CAS |
915149-20-1 |
|---|---|
Fórmula molecular |
C30H56N8O9 |
Peso molecular |
672.8 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H56N8O9/c1-4-17(2)23(33)27(43)34-19(10-5-7-13-31)25(41)37-24(18(3)40)28(44)36-21(16-39)29(45)38-15-9-12-22(38)26(42)35-20(30(46)47)11-6-8-14-32/h17-24,39-40H,4-16,31-33H2,1-3H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,46,47)/t17-,18+,19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
RIOZSTAAIWYWPV-XBUBOJNLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)
![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)


![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)


